2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate
Description
N-Formyl Valacyclovir is a chemical compound with the molecular formula C14H20N6O5 and a molecular weight of 352.35 g/mol . It is an impurity of valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses . N-Formyl Valacyclovir is formed during the synthesis or storage of valacyclovir, especially if residual process solvents are present .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGHYIMPMGWQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-Formyl Valacyclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Common reagents used in these reactions include ammonium formate for the initial synthesis and various oxidizing or reducing agents for subsequent reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Formyl Valacyclovir has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of valacyclovir impurities.
Biology: The compound’s interactions with biological systems are studied to understand the behavior of valacyclovir and its impurities.
Mechanism of Action
N-Formyl Valacyclovir, like valacyclovir, is a prodrug that is converted in vivo to acyclovir . Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing the replication of herpes viruses . The conversion involves phosphorylation by virally-encoded thymidine kinase and subsequent phosphorylation by cellular enzymes, leading to the formation of acyclovir triphosphate .
Comparison with Similar Compounds
N-Formyl Valacyclovir is similar to other valacyclovir impurities and derivatives, such as:
Valacyclovir: The parent compound, used as an antiviral medication.
Acyclovir: The active form of valacyclovir, which inhibits viral DNA polymerase.
Valacyclovir Hydrochloride: A salt form of valacyclovir used in pharmaceutical formulations.
N-Formyl Valacyclovir is unique in its formation as an impurity during the synthesis or storage of valacyclovir, and its presence can affect the purity and efficacy of the final pharmaceutical product .
Biological Activity
The compound 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate is a derivative of purine and has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. Understanding its biological activity is crucial for exploring its applications in antiviral therapies and other medicinal uses.
- Molecular Formula : C15H20N4O4
- Molecular Weight : 328.35 g/mol
- CAS Number : Not specifically listed but related compounds include those with CAS numbers 102728-64-3 and 59277-91-7.
The biological activity of this compound can be attributed to its structural similarity to nucleosides, which allows it to interfere with nucleic acid synthesis. This is particularly relevant in the context of antiviral activity, where the inhibition of viral replication is a primary target.
Antiviral Activity
Research indicates that derivatives of purine, like the one , exhibit significant antiviral properties:
- Inhibition of Herpes Simplex Virus (HSV) :
- Mechanistic Insights :
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with purine derivatives:
Comparative Table of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-Amino-6-oxo-1H-purin-9-yl Acetate | 102728-64-3 | 267.24 g/mol | Antiviral against HSV |
| 2-Amino-6-oxo-1H-purin-9-yl Benzoate | 59277-91-7 | 329.31 g/mol | Antiviral properties documented |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
